molecular formula C23H20N2O2S B2625094 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895646-73-8

3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine

Cat. No.: B2625094
CAS No.: 895646-73-8
M. Wt: 388.49
InChI Key: XJAUIXQTQGEDMT-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a quinoline derivative featuring a benzenesulfonyl group at position 3 and a 4-methylbenzylamine substituent at position 4.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-17-11-13-18(14-12-17)15-25-23-20-9-5-6-10-21(20)24-16-22(23)28(26,27)19-7-3-2-4-8-19/h2-14,16H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAUIXQTQGEDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized through sulfonylation and subsequent amination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include sulfonyl group positioning, substituents on the quinoline core, and modifications to the 4-amine moiety. These differences significantly impact molecular weight, solubility, and predicted physicochemical properties.

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties (Predicted/Experimental) Reference
3-(Benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine (Target) Benzenesulfonyl (3), N-(4-methylbenzyl) (4) C23H20N2O2S 388.49*
3-(Benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine (899993-78-3) 6-Fluoro, N-(4-methylphenyl) (4) C22H17FN2O2S 392.45
3-(4-Ethylbenzenesulfonyl)-6-methyl-N-phenylquinolin-4-amine (899356-25-3) 4-Ethylbenzenesulfonyl (3), 6-methyl, N-phenyl (4) C24H22N2O2S 402.51 Boiling point: 586.4°C (predicted), Density: 1.256 g/cm³
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine (873943-00-1) 6-Trifluoromethyl, N-(3-chlorophenyl) (4) C16H10ClF3N2 322.72
7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (Example from ) 7-Trifluoromethyl, N-(3,4,5-trimethoxyphenyl) (4) C23H19F3N2O3 428.41 Potent anticancer activity (2–3× doxorubicin)

*Calculated based on molecular formula.

Key Structural-Activity Relationships (SAR)

Sulfonyl Group Position :

  • 3-Sulfonyl derivatives (e.g., target compound) may exhibit different electronic effects compared to 4-sulfonyl analogs (e.g., ’s 4-acetamido benzenesulfonamide), altering binding to enzymes like kinases or sulfotransferases.

Quinoline Core Modifications: Electron-withdrawing groups (e.g., 6-fluoro in ) enhance stability and bioavailability, while methoxy groups () improve solubility.

Data Tables for Critical Comparisons

Table 1: Pharmacological Activities of Selected Analogs

Compound Name Biological Activity Key Findings Reference
7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine Anticancer 2–3× potency of doxorubicin in vitro
4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide Anticancer Melting point 265–267°C; IR/NMR confirmed
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine Antibacterial 61.5% yield; 1H/13C NMR validated
N-(3-((Diethylamino)methyl)-4-fluorophenyl)-7-chloroquinolin-4-amine Antimalarial 24% yield; preclinical screening underway

Biological Activity

3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a synthetic organic compound with significant potential in medicinal chemistry, particularly as an enzyme inhibitor and a candidate for anticancer therapies. This article reviews its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound features a quinoline core, characterized by a bicyclic structure that includes both benzene and pyridine rings. The presence of a benzenesulfonyl group enhances its chemical properties, making it a subject of interest in pharmaceutical research. The molecular formula for this compound is C23H20N2O2SC_{23}H_{20}N_{2}O_{2}S.

Enzyme Inhibition

Research indicates that this compound acts as a competitive inhibitor of human neutrophil elastase (hNE), an enzyme linked to various inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS). The compound demonstrated moderate inhibitory activity with an IC50 value of 35.2 μM.

Anticancer Potential

The compound has been evaluated for its antiproliferative activity against several cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer). Preliminary studies suggest that it may exhibit significant cytotoxic effects, warranting further investigation into its mechanism of action and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Quinoline Core :
    • A Skraup synthesis is often employed, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
  • Introduction of Functional Groups :
    • The benzenesulfonyl group is introduced via sulfonylation using benzenesulfonyl chloride.
    • Electrophilic fluorination can be used to introduce fluorine into the quinoline structure.

Research Findings and Case Studies

StudyFocusFindings
Enzyme InhibitionIC50 = 35.2 μM against hNE
Antitumor ActivitySignificant antiproliferative effects against various cancer cell lines
Synthesis TechniquesMultiple synthetic routes established for efficient production

Case Study: Antitumor Activity

A study focused on the synthesis and evaluation of quinoline derivatives revealed that compounds similar to this compound exhibited promising antitumor activities with GI50 values significantly lower than standard treatments like 5-FU . This suggests that modifications to the quinoline structure can enhance biological efficacy.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Re-examine the docking model for flexibility (e.g., induced-fit vs. rigid docking) and solvent effects. Synthesize and test analogs with minor structural variations (e.g., positional isomers) to refine structure-activity relationships (SAR). Use molecular dynamics simulations to assess binding stability over time .

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